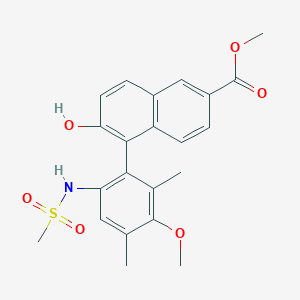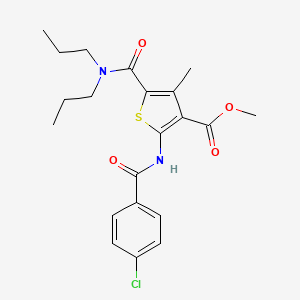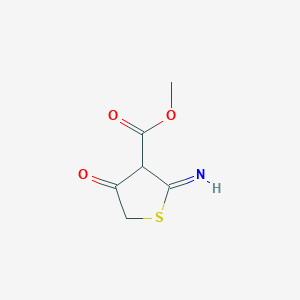
Ethyl 3-(3-ethoxy-4-fluorophenyl)-3-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(3-ethoxy-4-fluorophenyl)-3-oxopropanoate is an organic compound with a complex structure that includes ethoxy and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-ethoxy-4-fluorophenyl)-3-oxopropanoate typically involves the esterification of 3-(3-ethoxy-4-fluorophenyl)-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-ethoxy-4-fluorophenyl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ethoxy and fluorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Formation of 3-(3-ethoxy-4-fluorophenyl)-3-oxopropanoic acid.
Reduction: Formation of 3-(3-ethoxy-4-fluorophenyl)-3-hydroxypropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(3-ethoxy-4-fluorophenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(3-ethoxy-4-fluorophenyl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The ethoxy and fluorophenyl groups play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects.
Comparison with Similar Compounds
Ethyl 3-(3-ethoxy-4-fluorophenyl)-3-oxopropanoate can be compared with similar compounds such as:
- 3-Ethoxy-4-fluorophenylmethanol
- 3-Ethoxy-4-fluorophenylboronic acid
- 3-Ethoxy-4-fluorophenyl methyl sulfide
These compounds share structural similarities but differ in their functional groups and reactivity
Properties
Molecular Formula |
C13H15FO4 |
|---|---|
Molecular Weight |
254.25 g/mol |
IUPAC Name |
ethyl 3-(3-ethoxy-4-fluorophenyl)-3-oxopropanoate |
InChI |
InChI=1S/C13H15FO4/c1-3-17-12-7-9(5-6-10(12)14)11(15)8-13(16)18-4-2/h5-7H,3-4,8H2,1-2H3 |
InChI Key |
DTTGJSVULKOZGC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)CC(=O)OCC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-octanoyloxypropyl] octanoate](/img/structure/B12073266.png)



![2-(ethylamino)-9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-2,3,4,5-tetrahydro-1H-purin-6-one](/img/structure/B12073294.png)

![6-(m-tolyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12073318.png)







